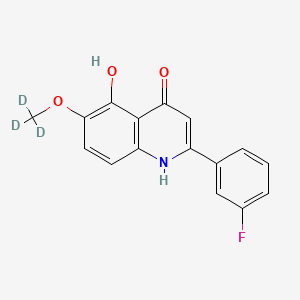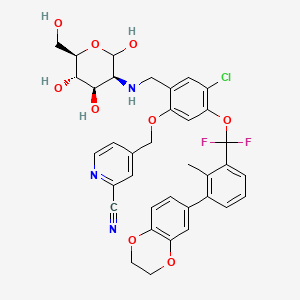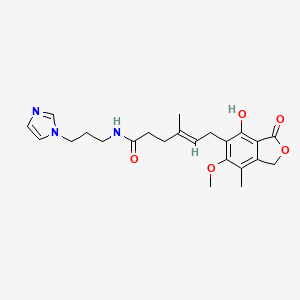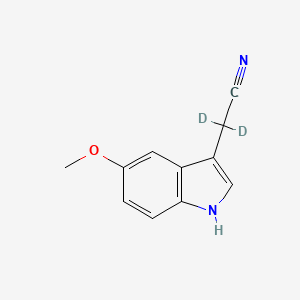
5-Methoxyindole-3-acetonitrile-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxyindole-3-acetonitrile-d2 is a deuterated derivative of 5-Methoxyindole-3-acetonitrile. This compound is often used as a stable isotope-labeled standard in various analytical applications. The presence of deuterium atoms makes it particularly useful in mass spectrometry and other analytical techniques where precise quantification is required .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyindole-3-acetonitrile-d2 typically involves the introduction of deuterium atoms into the parent compound, 5-Methoxyindole-3-acetonitrile. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve the use of a palladium catalyst under an inert atmosphere to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxyindole-3-acetonitrile-d2 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: 5-Methoxyindole-3-acetone
Reduction: 5-Methoxyindole-3-ethylamine
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-Methoxyindole-3-acetonitrile-d2 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of indole derivatives.
Biology: Employed in studies involving metabolic pathways of indole compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of 5-Methoxyindole-3-acetonitrile-d2 is primarily related to its role as a stable isotope-labeled compound. In biological systems, it can be used to trace metabolic pathways and interactions with molecular targets. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various analytical techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxyindole-3-acetonitrile
- 5-Methoxyindole-3-acetone
- 5-Methoxyindole-3-ethylamine
Uniqueness
The primary uniqueness of 5-Methoxyindole-3-acetonitrile-d2 lies in its deuterium labeling. This feature makes it particularly valuable in analytical applications where precise quantification and tracing are required. Compared to its non-deuterated counterparts, it offers enhanced stability and accuracy in mass spectrometric analyses .
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2,2-dideuterio-2-(5-methoxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3/i4D2 |
InChI-Schlüssel |
ZBQCXEREMRGOCO-APZFVMQVSA-N |
Isomerische SMILES |
[2H]C([2H])(C#N)C1=CNC2=C1C=C(C=C2)OC |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


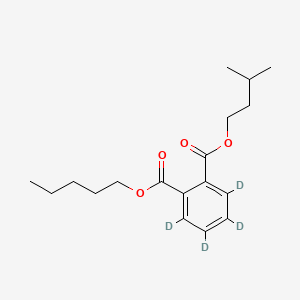
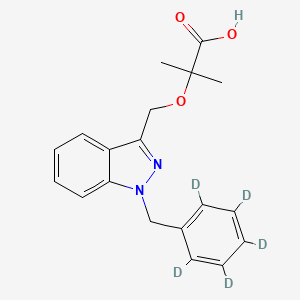
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)




![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)

